3-Morpholinomethyl-4'-trifluoromethylbenzophenone
Overview
Description
3-Morpholinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO2 and a molecular weight of 349.35 g/mol . It is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a benzophenone core . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Morpholinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Morpholinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Morpholinomethyl-4’-trifluoromethylbenzophenone is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Morpholinomethyl-4’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:
4’-Trifluoromethylbenzophenone: Lacks the morpholine group, which may result in different chemical and biological properties.
3-Morpholinomethylbenzophenone: Lacks the trifluoromethyl group, which can affect its reactivity and interactions with biological targets.
3-Morpholinomethyl-4’-methylbenzophenone: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique features of 3-Morpholinomethyl-4’-trifluoromethylbenzophenone, particularly the presence of both the morpholine and trifluoromethyl groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAMLYTSKIUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643099 | |
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-01-3 | |
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.